molecular formula C22H23Cl2NO3 B12198376 (2Z)-2-(2,6-dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(2,6-dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12198376
M. Wt: 420.3 g/mol
InChI Key: JOHILLVRZUKSPG-NDENLUEZSA-N
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Description

(2Z)-2-(2,6-dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dichlorobenzylidene Group: This step involves the condensation of 2,6-dichlorobenzaldehyde with the benzofuran core under basic conditions.

    Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution reactions using dipropylamine.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,6-dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound could be investigated for its pharmacological activities. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2,6-dichlorobenzylidene)-1-benzofuran-3(2H)-one: Lacks the dipropylamino group.

    (2Z)-2-(2,6-dichlorobenzylidene)-7-hydroxy-1-benzofuran-3(2H)-one: Lacks the dipropylamino group but has a hydroxy group.

    (2Z)-2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with a dimethylamino group instead of a dipropylamino group.

Uniqueness

The presence of the dipropylamino group in (2Z)-2-(2,6-dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one may confer unique biological activities and chemical reactivity compared to its analogs. This structural feature could influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C22H23Cl2NO3

Molecular Weight

420.3 g/mol

IUPAC Name

(2Z)-2-[(2,6-dichlorophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C22H23Cl2NO3/c1-3-10-25(11-4-2)13-16-19(26)9-8-14-21(27)20(28-22(14)16)12-15-17(23)6-5-7-18(15)24/h5-9,12,26H,3-4,10-11,13H2,1-2H3/b20-12-

InChI Key

JOHILLVRZUKSPG-NDENLUEZSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)Cl)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)Cl)C2=O)O

Origin of Product

United States

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